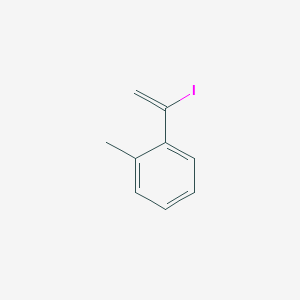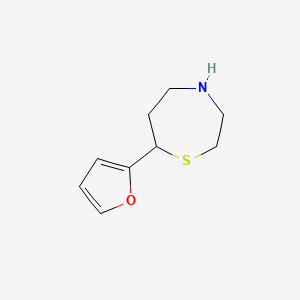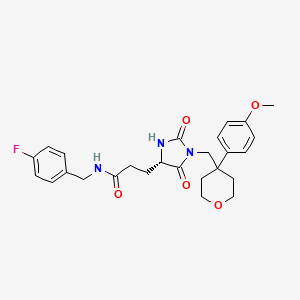
C26H30FN3O5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C26H30FN3O5 is a complex organic molecule. It is known for its intricate structure and significant applications in various scientific fields. This compound is characterized by the presence of fluorine, nitrogen, and oxygen atoms, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C26H30FN3O5 involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the reaction of a fluorophenyl derivative with a nitrogen-containing heterocycle. The process typically involves:
Initial Formation: The initial step involves the formation of an intermediate compound through a nucleophilic substitution reaction.
Cyclization: The intermediate undergoes cyclization to form the core structure of the compound.
Functional Group Modification: Various functional groups are introduced or modified to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of This compound often employs large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include:
Batch Processing: Using batch reactors to control reaction parameters precisely.
Continuous Flow Processing: Implementing continuous flow reactors for efficient and consistent production.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
C26H30FN3O5: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen atoms or altered functional groups.
Substitution: Substituted compounds with different atoms or groups replacing the original ones.
Applications De Recherche Scientifique
C26H30FN3O5: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of C26H30FN3O5 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
C26H30FN3O5: can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
C26H30FN3O4: A compound with a similar structure but one less oxygen atom.
C26H30FN3O6: A compound with an additional oxygen atom, leading to different chemical properties.
C26H29FN3O5: A compound with one less hydrogen atom, affecting its reactivity and stability.
The uniqueness of This compound lies in its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C26H30FN3O5 |
|---|---|
Poids moléculaire |
483.5 g/mol |
Nom IUPAC |
N-[(4-fluorophenyl)methyl]-3-[(4S)-1-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-2,5-dioxoimidazolidin-4-yl]propanamide |
InChI |
InChI=1S/C26H30FN3O5/c1-34-21-8-4-19(5-9-21)26(12-14-35-15-13-26)17-30-24(32)22(29-25(30)33)10-11-23(31)28-16-18-2-6-20(27)7-3-18/h2-9,22H,10-17H2,1H3,(H,28,31)(H,29,33)/t22-/m0/s1 |
Clé InChI |
WXFJQEJEYNEIIS-QFIPXVFZSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C2(CCOCC2)CN3C(=O)[C@@H](NC3=O)CCC(=O)NCC4=CC=C(C=C4)F |
SMILES canonique |
COC1=CC=C(C=C1)C2(CCOCC2)CN3C(=O)C(NC3=O)CCC(=O)NCC4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-([(2R,6S)-2,6-Dimethylmorpholin-4-YL]methyl)azepane oxalate](/img/structure/B12638611.png)
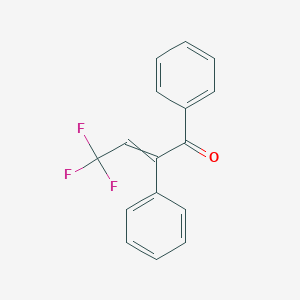
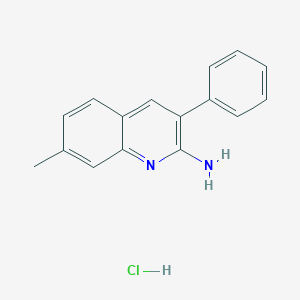

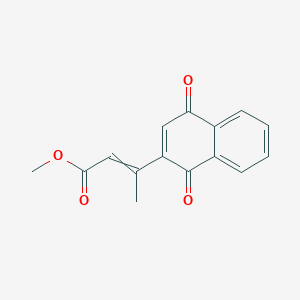

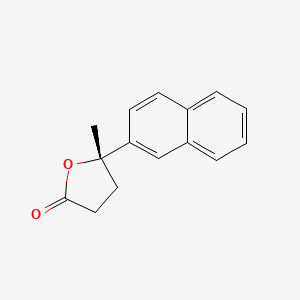
![4,5-Bis[3-(diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12638643.png)

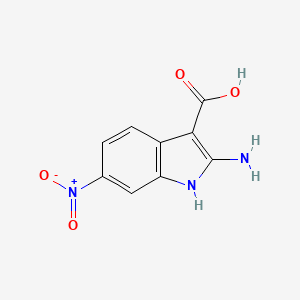
![Methyl 5-chloro-1-tosyl-1h-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B12638659.png)
![6-Bromo-7-(dibromomethyl)bicyclo[3.1.1]heptane](/img/structure/B12638662.png)
